molecular formula C11H12O4 B12467813 Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

Cat. No.: B12467813
M. Wt: 208.21 g/mol
InChI Key: JTLOUXXZZFFBBW-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a methoxy group and a hydroxy group on the phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate can be synthesized through the esterification of 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve a high yield of the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can inhibit the release of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. It may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
  • 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
  • Methyl ferulate
  • Ferulic acid methyl ester

Uniqueness

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups allows for versatile chemical modifications and potential therapeutic applications .

Biological Activity

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate, also known as methyl ferulate, is a derivative of ferulic acid, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H12O4
  • Molar Mass : 208.21 g/mol
  • Density : 1.204 g/cm³
  • Melting Point : 62-65 °C
  • Solubility : Slightly soluble in water; more soluble in organic solvents like methanol and acetone.

Antioxidant Properties

Methyl ferulate exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a pivotal role in disease progression.

Anti-inflammatory Effects

Research indicates that methyl ferulate can inhibit the expression of pro-inflammatory mediators. In primary bone marrow-derived macrophages, it significantly suppressed the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The compound also reduced levels of phosphorylated p38 and JNK MAPK pathways, suggesting its potential as an anti-inflammatory agent .

Antitumor Activity

Methyl ferulate has demonstrated anticancer properties in various studies. It inhibits the proliferation of cancer cells and induces apoptosis in different cancer cell lines. For instance, it has been reported to affect cell cycle regulators, leading to cell cycle arrest and apoptosis in prostate and breast cancer cells .

The biological activities of methyl ferulate can be attributed to several mechanisms:

  • Scavenging Free Radicals : Its ability to donate electrons helps neutralize free radicals.
  • Inhibition of COX Enzymes : By downregulating COX-2 expression, it reduces the synthesis of pro-inflammatory prostaglandins.
  • Modulation of Cell Cycle Proteins : It affects proteins involved in cell cycle regulation, promoting apoptosis in cancer cells .

Case Studies and Research Findings

StudyObjectiveFindings
Fu et al., 2022Evaluate the anti-inflammatory effectsMethyl ferulate inhibited COX-2 expression and showed no cytotoxicity at concentrations up to 25 µg/mL .
PMC8399583Assess anticancer propertiesDemonstrated significant inhibition of proliferation in LNCaP cells with IC50 values indicating effective dose-dependent activity .
MDPI ReviewOverview of cardiovascular benefitsHighlighted antioxidant and endothelial-protective activities relevant for cardiovascular health .

Properties

IUPAC Name

methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLOUXXZZFFBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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